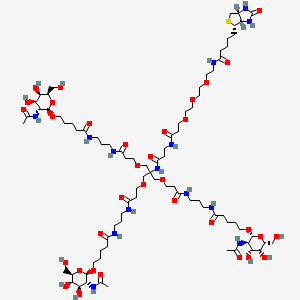

tri-GalNAc biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C83H146N14O34S |

|---|---|

Molecular Weight |

1916.2 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C83H146N14O34S/c1-52(101)92-70-76(116)73(113)56(45-98)129-79(70)126-33-9-6-17-60(104)84-25-12-28-87-64(108)22-37-123-49-83(50-124-38-23-65(109)88-29-13-26-85-61(105)18-7-10-34-127-80-71(93-53(2)102)77(117)74(114)57(46-99)130-80,51-125-39-24-66(110)89-30-14-27-86-62(106)19-8-11-35-128-81-72(94-54(3)103)78(118)75(115)58(47-100)131-81)97-68(112)20-31-90-67(111)21-36-120-41-43-122-44-42-121-40-32-91-63(107)16-5-4-15-59-69-55(48-132-59)95-82(119)96-69/h55-59,69-81,98-100,113-118H,4-51H2,1-3H3,(H,84,104)(H,85,105)(H,86,106)(H,87,108)(H,88,109)(H,89,110)(H,90,111)(H,91,107)(H,92,101)(H,93,102)(H,94,103)(H,97,112)(H2,95,96,119)/t55-,56+,57+,58+,59-,69-,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+/m0/s1 |

InChI Key |

NHWBOGPIUOYMOB-PFPVVHCWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Mechanism of Tri-GalNAc Biotin to the Asialoglycoprotein Receptor (ASGPR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, binding kinetics, and cellular trafficking involved in the binding of trivalent N-acetylgalactosamine (tri-GalNAc) biotin conjugates to the asialoglycoprotein receptor (ASGPR). This interaction is pivotal for the targeted delivery of therapeutics to hepatocytes and is the foundational mechanism for liver-specific Lysosome-Targeting Chimeras (LYTACs).

Core Mechanism: Binding, Internalization, and Trafficking

The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the surface of hepatocytes, with densities reaching approximately 500,000 copies per cell.[1][2][3][4] Its primary physiological function is to recognize, bind, and clear circulating asialoglycoproteins—glycoproteins from which terminal sialic acid residues have been removed, exposing galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[5] The receptor exhibits a significantly higher affinity for GalNAc over Gal.

The binding and subsequent internalization process can be broken down into several key stages:

-

High-Affinity Multivalent Binding : ASGPR exists as a hetero-oligomeric complex, typically a trimer composed of two H1 and one H2 subunits. This trimeric structure is perfectly suited for high-avidity binding with trivalent ligands like tri-GalNAc. The simultaneous engagement of multiple GalNAc moieties with the carbohydrate recognition domains (CRDs) of the ASGPR subunits results in a dramatic increase in binding affinity compared to monovalent ligands, a phenomenon known as the "cluster effect". This binding is calcium-dependent.

-

Clathrin-Mediated Endocytosis : Upon binding of the tri-GalNAc conjugate, the ligand-receptor complexes cluster in clathrin-coated pits on the hepatocyte membrane. These pits then invaginate and pinch off to form intracellular vesicles, internalizing the tri-GalNAc-biotin cargo.

-

Endosomal Sorting and Dissociation : The vesicles traffic to and fuse with early endosomes. The acidic environment within the endosome (pH ~5-6) induces a conformational change in the ASGPR, causing the tri-GalNAc ligand to dissociate from the receptor.

-

Lysosomal Degradation and Receptor Recycling : Following dissociation, the tri-GalNAc-biotin cargo is trafficked to the lysosome for degradation. Concurrently, the unbound ASGPR is sorted into recycling endosomes and trafficked back to the cell surface, ready for another round of ligand binding. This rapid recycling process, occurring approximately every 15 minutes, makes the ASGPR a highly efficient shuttle for delivering molecules into hepatocytes.

This entire pathway is the basis for the LYTAC technology, where the tri-GalNAc-biotin molecule acts as a bridge. The tri-GalNAc moiety engages ASGPR, while the biotin moiety binds to a target extracellular or membrane protein (via a neutravidin or streptavidin linker), thereby hijacking the natural receptor pathway to force the degradation of the target protein.

Quantitative Binding Data

The affinity of GalNAc-based ligands for ASGPR is highly dependent on valency. Multivalent structures achieve nanomolar to picomolar affinities, which are critical for effective in vivo targeting.

| Ligand | Affinity Constant | Method |

| Triantennary GalNAc (tri-GalNAc) | KD = 0.7 ± 0.2 nM | Surface Plasmon Resonance (SPR) |

| Bivalent GalNAc (bi-GalNAc) | KD = 1.3 ± 1.1 nM | Surface Plasmon Resonance (SPR) |

| Monovalent GalNAc | KD = 19.6 ± 9.8 nM | Surface Plasmon Resonance (SPR) |

| Monomeric GalNAc | KD = 40.4 ± 9.5 µM | Not Specified |

| Triazolyl tri-GalNAc Conjugates | KD = 0.98 nM and 2.75 nM | Not Specified |

| Asialo-orosomucoid (ASOR) | Ki = 1.7 nM | Competitive Binding Assay |

Table 1: Summary of reported binding affinities for various ligands to the asialoglycoprotein receptor (ASGPR). The data clearly illustrates the "cluster effect," where the trivalent configuration results in a significantly lower dissociation constant (KD), indicating higher affinity, compared to bivalent and monovalent versions.

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures discussed.

Caption: ASGPR-Mediated Endocytosis Pathway.

Caption: Experimental Workflow for Cellular Uptake & Degradation.

Caption: LYTAC Concept: Tri-GalNAc-Biotin as a Bridge.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the tri-GalNAc-biotin interaction with ASGPR.

-

Objective : To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD) of tri-GalNAc ligands binding to ASGPR.

-

Methodology :

-

Immobilization : Recombinant human ASGPR protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel is prepared by performing the coupling reaction without the protein to allow for background signal subtraction.

-

Analyte Preparation : The tri-GalNAc-biotin ligand (or other GalNAc conjugates) is serially diluted in a suitable running buffer (e.g., HBS-P+ containing Ca²⁺) to create a concentration series (e.g., from low nM to high nM).

-

Binding Measurement : The running buffer is flowed continuously over the sensor chip. Each concentration of the analyte is injected for a specific duration (association phase), followed by a flow of running buffer alone (dissociation phase). Changes in the refractive index at the surface, measured in response units (RU), are recorded in real-time.

-

Regeneration : Between analyte injections, the chip surface is regenerated using a pulse of a low pH solution (e.g., glycine-HCl) to remove all bound ligand without denaturing the immobilized receptor.

-

Data Analysis : The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from the reference channel. The corrected data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kₐ, kₔ, and KD (KD = kₔ/kₐ).

-

-

Objective : To quantify the ASGPR-dependent cellular uptake of a cargo delivered by tri-GalNAc-biotin.

-

Methodology :

-

Cell Culture : Human hepatocellular carcinoma cells (HepG2), which endogenously express high levels of ASGPR, are seeded in 96-well plates and cultured to ~80% confluency.

-

Reagent Preparation : A complex is formed by pre-incubating tri-GalNAc-biotin with a fluorescently labeled neutravidin or streptavidin (e.g., NeutrAvidin-650).

-

Cell Treatment : The culture medium is replaced with fresh medium containing the treatment conditions. A typical experiment includes:

-

Negative Control 1 : Fluorescent neutravidin alone.

-

Test Condition : The tri-GalNAc-biotin-neutravidin complex (e.g., 2 µM tri-GalNAc-biotin with 500 nM NA-650).

-

Competition Control : The test condition co-incubated with a 100-fold molar excess of a non-biotinylated tri-GalNAc ligand to confirm that uptake is mediated by ASGPR.

-

-

Incubation : Cells are incubated at 37°C for a specified time course (e.g., 1, 4, 8, 16 hours).

-

Quantification :

-

Plate Reader : After incubation, cells are washed thoroughly with PBS to remove extracellular fluorescence, then lysed. The fluorescence of the cell lysate is measured using a microplate reader.

-

Flow Cytometry : Cells are washed, detached from the plate, and analyzed by flow cytometry to measure the mean fluorescence intensity per cell.

-

-

Data Analysis : The background fluorescence from control wells is subtracted. The increase in intracellular fluorescence in the test condition relative to controls indicates successful uptake. A significant reduction in uptake in the competition control confirms that the process is ASGPR-specific.

-

-

Objective : To visually confirm that the internalized cargo is trafficked to the lysosome.

-

Methodology :

-

Cell Culture and Treatment : HepG2 cells are grown on glass-bottom dishes or chamber slides. Cells are treated with the fluorescent tri-GalNAc-biotin-neutravidin complex as described in Protocol 4.2, typically for a longer incubation period (e.g., 18 hours) to allow for trafficking.

-

Lysosome and Nucleus Staining : In the final 30-60 minutes of incubation, a lysosomal marker (e.g., LysoTracker Green DND-26) is added to the culture medium. Following this, cells are washed and a nuclear stain (e.g., Hoechst 33342) is added for 10-15 minutes.

-

Imaging : Cells are washed again with fresh medium or PBS. Live or fixed cells are then imaged using a confocal laser scanning microscope. Separate images are captured for the fluorescent cargo (e.g., red channel), lysosomes (green channel), and nuclei (blue channel).

-

Image Analysis : The separate channel images are merged. Areas of colocalization between the cargo and the lysosome will appear as yellow pixels in the merged image, providing visual evidence of lysosomal trafficking.

-

References

- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of tri-GalNAc Biotin: A Technical Guide for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutics to specific cell types represents a paradigm shift in modern medicine, promising enhanced efficacy and reduced off-target effects. Within this landscape, the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of hepatocytes, has emerged as a prime target for liver-directed therapies. This technical guide provides an in-depth exploration of tri-GalNAc biotin, a high-affinity ligand for ASGPR, covering its discovery, synthesis, and applications in drug development. We present a consolidation of quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological and chemical processes to serve as a comprehensive resource for researchers in the field.

Introduction: The Asialoglycoprotein Receptor as a Gateway to the Liver

The asialoglycoprotein receptor (ASGPR) is a key player in the clearance of desialylated glycoproteins from circulation.[1] Its high expression density on hepatocytes, coupled with its rapid internalization and recycling, makes it an ideal portal for the delivery of therapeutic payloads to the liver.[2][3] The natural ligands for ASGPR are glycoproteins exposing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[2] Research into the structure-activity relationship of ASGPR binding revealed that multivalent presentation of GalNAc residues significantly enhances binding affinity.[4] This discovery paved the way for the development of synthetic ligands, with the triantennary (tri-GalNAc) configuration emerging as the optimal arrangement for high-avidity binding. The conjugation of biotin to this tri-GalNAc scaffold provides a versatile handle for the attachment of a wide array of molecules, from small molecule drugs to large biologics, facilitating their targeted delivery to hepatocytes.

Quantitative Analysis of tri-GalNAc-ASGPR Interaction

The interaction between tri-GalNAc ligands and the ASGPR is characterized by a significant increase in binding affinity due to the avidity effect of the multivalent presentation. While a single GalNAc moiety exhibits a relatively low affinity for ASGPR, the triantennary configuration enhances this affinity by orders of magnitude.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) of Monomeric GalNAc | ~40 µM | In vitro | |

| Binding Affinity (Kd) of Trivalent GalNAc | Nanomolar range | In vitro | |

| ASGPR Density on HepG2 Cells | ~27.47 molecules/µm² | Super-resolution imaging | |

| ASGPR-mediated internalization of NA-650 with 2 µM this compound | Time-dependent increase, plateauing at 16-20h | HepG2 cells | |

| Inhibition of NA-650 internalization | Inhibited by tri-GalNAc COOH | HepG2 cells |

ASGPR-Mediated Endocytosis Signaling Pathway

Upon binding of a tri-GalNAc-conjugated molecule, the ASGPR undergoes clathrin-mediated endocytosis. The ligand-receptor complex is trafficked to early endosomes, where the acidic environment facilitates the dissociation of the ligand. The receptor is then recycled back to the cell surface, while the ligand is transported to the lysosome for degradation or, in the case of therapeutic conjugates, release of the payload into the cytoplasm.

Caption: ASGPR-mediated endocytosis of a this compound conjugate.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves a multi-step process that begins with the preparation of a protected GalNAc monomer, followed by its assembly onto a trivalent scaffold, and finally, the introduction of a biotinylated linker. The following protocol is a representative "pot-economy" approach, designed to minimize purification steps and improve overall efficiency.

Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Materials and Reagents

-

N-Acetyl-D-galactosamine (GalNAc)

-

Acetic anhydride

-

Pyridine

-

Thionyl chloride or Oxalyl chloride

-

Tris(hydroxymethyl)aminomethane (Tris) or other trivalent scaffold

-

Biotin-PEG-NHS ester

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Sodium methoxide

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Synthesis Protocol

Step 1: Peracetylation of N-Acetyl-D-galactosamine

-

Suspend N-acetyl-D-galactosamine in pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with ice water and extract the product with dichloromethane.

-

Wash the organic layer with HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peracetylated GalNAc.

Step 2: Glycosyl Halide Formation

-

Dissolve the peracetylated GalNAc in a suitable solvent such as DCM.

-

Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain the crude glycosyl chloride.

Step 3: Coupling to the Trivalent Scaffold

-

Dissolve the trivalent scaffold (e.g., Tris) and the glycosyl chloride in an anhydrous solvent like DMF.

-

Add a base such as triethylamine or DIPEA to the reaction mixture.

-

Stir the reaction at room temperature until the scaffold is fully functionalized (monitored by TLC or LC-MS).

-

Purify the resulting tri-GalNAc scaffold by column chromatography.

Step 4: Selective Deprotection and Linker Conjugation

-

If the scaffold contains an orthogonal protecting group, selectively deprotect it to reveal a reactive handle (e.g., an amine).

-

Dissolve the deprotected tri-GalNAc scaffold and the Biotin-PEG-NHS ester in DMF.

-

Add a base (e.g., DIPEA) and stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS for the formation of the desired conjugate.

Step 5: Final Deprotection

-

Dissolve the fully protected this compound conjugate in methanol.

-

Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

-

Stir the reaction at room temperature until all acetate groups are removed (monitored by LC-MS).

-

Neutralize the reaction with an acidic resin and filter.

-

Concentrate the filtrate under reduced pressure.

Step 6: Purification

-

Purify the crude this compound by reverse-phase HPLC to obtain the final product with high purity (>95%).

-

Lyophilize the pure fractions to yield this compound as a white powder.

Applications in Drug Development

The this compound moiety is a powerful tool for the targeted delivery of a wide range of therapeutic agents to the liver. Its applications include:

-

Oligonucleotide Therapeutics: Conjugation of tri-GalNAc to siRNAs and antisense oligonucleotides has proven to be a highly effective strategy for gene silencing in hepatocytes, with several drugs based on this technology receiving regulatory approval.

-

Lysosome-Targeting Chimeras (LYTACs): tri-GalNAc can be incorporated into LYTACs to mediate the degradation of extracellular and membrane proteins by directing them to the lysosome in liver cells.

-

Small Molecule Drug Delivery: While less common, the tri-GalNAc moiety can be used to target small molecule drugs to the liver, potentially increasing their therapeutic index.

-

Protein and Antibody Delivery: The high affinity of the tri-GalNAc ligand can facilitate the delivery of larger biologics, such as antibodies and other proteins, to hepatocytes.

Conclusion

The discovery and development of this compound have provided a robust and versatile platform for liver-targeted drug delivery. Its high affinity and specificity for the asialoglycoprotein receptor enable the efficient delivery of a diverse range of therapeutic payloads to hepatocytes. The synthetic methodologies, while complex, are continually being optimized for greater efficiency and scalability. As our understanding of liver biology and disease progresses, the applications of tri-GalNAc-mediated targeting are poised to expand, offering new hope for the treatment of a wide array of hepatic disorders. This technical guide serves as a foundational resource for researchers aiming to leverage this powerful technology in their drug development endeavors.

References

The Pivotal Role of Tri-GalNAc in Asialoglycoprotein Receptor-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, has emerged as a critical target for the delivery of therapeutics to the liver. Its primary function is the clearance of desialylated glycoproteins from circulation. This process is initiated by the high-affinity binding of terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues on these glycoproteins to the receptor, followed by clathrin-mediated endocytosis. The trivalent presentation of GalNAc, known as tri-antennary GalNAc (tri-GalNAc), has been identified as a particularly potent ligand for ASGPR, paving the way for highly efficient and specific delivery of a wide range of therapeutic modalities to hepatocytes.

The Mechanism of Tri-GalNAc ASGPR-Mediated Endocytosis

The interaction between tri-GalNAc and ASGPR is a highly specific and efficient process. A single GalNAc residue binds to the receptor with relatively low affinity; however, the clustering of multiple GalNAc moieties, as seen in tri-GalNAc conjugates, leads to a significant increase in binding affinity through a multivalency effect.[1][2] This high-affinity binding is a key driver for the subsequent internalization of the ligand-receptor complex.

The process of ASGPR-mediated endocytosis of tri-GalNAc conjugates can be summarized in the following steps:

-

Binding: The tri-GalNAc ligand binds to the ASGPR on the hepatocyte surface. This interaction is dependent on the presence of calcium ions.[1]

-

Clustering and Internalization: Ligand binding induces the clustering of ASGPRs into clathrin-coated pits.[3] These pits then invaginate and pinch off to form clathrin-coated vesicles, internalizing the ligand-receptor complex.[4]

-

Endosomal Trafficking: The vesicles deliver their cargo to early endosomes.

-

Dissociation and Recycling: Within the acidic environment of the endosome, the tri-GalNAc ligand dissociates from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs approximately every 15 minutes.

-

Lysosomal Degradation or Cytosolic Delivery: The released tri-GalNAc-conjugated cargo is typically trafficked to lysosomes for degradation. However, for certain therapeutic payloads like small interfering RNAs (siRNAs), a portion escapes the endosome and enters the cytoplasm to exert its biological function.

Quantitative Analysis of Tri-GalNAc and ASGPR Interaction

The efficiency of tri-GalNAc as a targeting ligand is underscored by quantitative binding and uptake data. The following tables summarize key quantitative parameters from various studies.

| Ligand | Receptor/Cell Line | Binding Affinity (Kd/IC50) | Reference |

| Monomeric GalNAc | ASGPR | ~40 µM (Kd) | |

| Tri-GalNAc | ASGPR | Nanomolar range | |

| Tri-GalNAc Alexa-647 | ASGR1 | 2.5 nM - 100 µM (IC50 range in assay) |

| Tri-GalNAc Conjugate | In Vivo Model | Liver Accumulation (% of Injected Dose) | Time Point | Reference |

| Trivalent GalNAc cluster siRNA | Mouse | 2-4% | 1 week |

Key Experimental Protocols

Reproducible and robust experimental methods are crucial for studying tri-GalNAc ASGPR-mediated endocytosis. Below are detailed methodologies for key experiments.

ASGPR Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a ligand to the ASGPR by monitoring changes in the fluorescence polarization of a labeled tracer ligand.

Materials:

-

Recombinant human trimeric ASGR1 protein

-

Alexa-647 fluorophore-labeled tri-GalNAc ligand (tracer)

-

Test compounds (unlabeled tri-GalNAc conjugates or other potential ligands)

-

Assay buffer (e.g., PBS with Ca2+)

-

384-well microplates

Protocol:

-

Prepare a dilution series of the test compounds in the assay buffer.

-

In a 384-well microplate, add a fixed concentration of the recombinant ASGR1 protein and the Alexa-647 labeled tri-GalNAc tracer.

-

Add the different concentrations of the test compounds to the wells. Include control wells with no test compound (maximum polarization) and wells with no receptor (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

Cellular Uptake of Tri-GalNAc Conjugates in HepG2 Cells

This protocol quantifies the internalization of fluorescently labeled tri-GalNAc conjugates into ASGPR-expressing cells.

Materials:

-

HepG2 cells (human hepatoma cell line expressing ASGPR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled tri-GalNAc conjugate (e.g., tri-GalNAc-FITC)

-

Control compound (e.g., a non-binding fluorescently labeled molecule)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of the fluorescently labeled tri-GalNAc conjugate for different time points (e.g., 0.5, 1, 2, 4 hours). Include untreated cells and cells treated with the control compound as controls.

-

After the incubation period, wash the cells with cold PBS to remove any unbound conjugate.

-

Detach the cells from the plate using Trypsin-EDTA.

-

Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

-

Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the amount of internalized conjugate.

Confocal Microscopy for Intracellular Trafficking

This method visualizes the subcellular localization of internalized tri-GalNAc conjugates.

Materials:

-

HepG2 cells grown on glass coverslips

-

Fluorescently labeled tri-GalNAc conjugate (e.g., red fluorescent dye)

-

Lysosomal marker (e.g., LysoTracker Green)

-

Nuclear stain (e.g., Hoechst 33342)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Incubate HepG2 cells grown on coverslips with the fluorescently labeled tri-GalNAc conjugate for a specific time (e.g., 18 hours).

-

During the last hour of incubation, add the lysosomal marker to the medium.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Stain the nuclei with Hoechst 33342.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a confocal microscope, capturing images in the channels for the tri-GalNAc conjugate, the lysosome, and the nucleus.

-

Analyze the merged images to determine the colocalization of the conjugate with lysosomes.

Visualizing Key Processes

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in tri-GalNAc ASGPR-mediated endocytosis.

Conclusion

The tri-GalNAc moiety has proven to be a highly effective targeting ligand for the asialoglycoprotein receptor, enabling efficient and selective delivery of therapeutic agents to hepatocytes. A thorough understanding of the underlying mechanism of receptor-mediated endocytosis, coupled with robust quantitative assays and detailed experimental protocols, is essential for the continued development and optimization of tri-GalNAc-based drug delivery platforms. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working in this exciting and rapidly advancing field.

References

Unlocking Hepatocyte-Targeted Therapeutics: A Technical Guide to the Fundamental Properties of Tri-GalNAc Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted drug delivery, the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes, has emerged as a pivotal target for liver-specific therapies.[1][2][3][4] This receptor exhibits a high binding affinity for N-acetylgalactosamine (GalNAc) residues, facilitating the rapid endocytosis of circulating glycoproteins.[1] Harnessing this natural biological pathway, tri-antennary GalNAc (tri-GalNAc) ligands have been engineered as highly efficient vehicles for the targeted delivery of a wide range of therapeutic payloads to the liver, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and larger protein complexes. This in-depth technical guide explores the core fundamental properties of tri-GalNAc ligands, providing a comprehensive resource for researchers and drug development professionals in this dynamic field.

Core Properties of Tri-GalNAc Ligands

The efficacy of tri-GalNAc ligands in hepatocyte targeting is underpinned by a synergistic interplay of several key properties, including their unique chemical structure, the powerful multivalency effect that governs their binding affinity, and their role in mediating efficient receptor-mediated endocytosis.

Chemical Structure and Synthesis

A tri-GalNAc ligand consists of three GalNAc sugar moieties covalently attached to a central scaffold. This scaffold is then connected to a linker, which in turn is conjugated to the therapeutic payload. The precise chemical architecture of the scaffold and linker is crucial for optimizing the spatial presentation of the GalNAc residues for optimal receptor engagement and can influence the overall physicochemical properties of the conjugate.

The synthesis of tri-GalNAc conjugated oligonucleotides is a well-established process, typically achieved through solid-phase phosphoramidite chemistry. This method allows for the sequential addition of monomeric GalNAc phosphoramidites to the growing oligonucleotide chain, enabling precise control over the final structure. Alternatively, a pre-synthesized tri-GalNAc cluster can be conjugated to the oligonucleotide post-synthesis.

dot```dot graph Tri_GalNAc_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

// Central Scaffold scaffold [label="Scaffold", pos="0,0!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// GalNAc Moieties galnac1 [label="GalNAc", pos="-1.5,1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; galnac2 [label="GalNAc", pos="1.5,1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; galnac3 [label="GalNAc", pos="0,-2!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Linker and Payload linker [label="Linker", pos="0,2.5!", shape=rect, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; payload [label="Therapeutic\nPayload", pos="0,4!", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections scaffold -- galnac1; scaffold -- galnac2; scaffold -- galnac3; scaffold -- linker [style=dashed]; linker -- payload; }

Caption: Simplified pathway of ASGPR-mediated endocytosis of a tri-GalNAc conjugate.

Once inside the cell, the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization, a cycle that takes approximately 15 minutes. The tri-GalNAc-conjugated payload is trafficked through the endo-lysosomal pathway, where the payload is ultimately released into the cytoplasm to exert its therapeutic effect.

Pharmacokinetics of Tri-GalNAc Conjugates

The conjugation of therapeutic oligonucleotides with tri-GalNAc ligands dramatically alters their pharmacokinetic (PK) profile. Unconjugated oligonucleotides are rapidly cleared from circulation and exhibit broad tissue distribution. In contrast, tri-GalNAc conjugates are rapidly and efficiently taken up by the liver following subcutaneous administration.

| Pharmacokinetic Parameter | Unconjugated Oligonucleotide | Tri-GalNAc Conjugated Oligonucleotide | Reference |

| Absorption (Tmax) | - | 1-4 hours (subcutaneous) | |

| Distribution | Broad tissue distribution | Preferential accumulation in the liver | |

| Plasma Half-life | Short | Relatively short due to rapid liver uptake | |

| Hepatocyte Uptake | Low | High, via ASGPR-mediated endocytosis | |

| Elimination Half-life | ~1-2 weeks | ~3-5 weeks |

This targeted delivery to hepatocytes significantly increases the therapeutic concentration at the site of action, allowing for lower and less frequent dosing regimens.

Experimental Protocols

Synthesis of Tri-GalNAc Conjugated Oligonucleotides (Solid-Phase)

This protocol provides a general overview of the solid-phase synthesis of a 3'-tri-GalNAc conjugated oligonucleotide using a tri-GalNAc CPG solid support.

Materials:

-

Tri-GalNAc CPG solid support

-

DNA/RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Anhydrous acetonitrile

-

Automated DNA/RNA synthesizer

Procedure:

-

Support Loading: The tri-GalNAc CPG solid support is loaded into the synthesis column of the automated synthesizer.

-

Synthesis Cycle (repeated for each monomer):

-

Deblocking: The dimethoxytrityl (DMT) protecting group on the terminal sugar of the solid support is removed using the deblocking solution.

-

Coupling: The desired phosphoramidite monomer and activator solution are delivered to the column to form a phosphite triester linkage.

-

Capping: Any unreacted hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

-

Final Deblocking: The terminal DMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.

-

Analysis: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.

dot

Caption: Workflow for the solid-phase synthesis of a tri-GalNAc conjugated oligonucleotide.

ASGPR-Ligand Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general procedure for assessing the binding kinetics of a tri-GalNAc ligand to the ASGPR using SPR.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Recombinant ASGPR protein

-

Tri-GalNAc ligand (analyte)

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation: The sensor chip surface is activated using a mixture of NHS and EDC.

-

Ligand Immobilization: The ASGPR protein is diluted in an appropriate buffer and injected over the activated chip surface to achieve covalent immobilization via amine coupling. Remaining active sites are blocked with ethanolamine.

-

Binding Analysis:

-

A series of dilutions of the tri-GalNAc ligand (analyte) in running buffer are prepared.

-

The analyte solutions are injected sequentially over the immobilized ASGPR surface at a constant flow rate.

-

The association and dissociation phases are monitored in real-time by measuring the change in the SPR signal (response units, RU).

-

-

Regeneration: The chip surface is regenerated between analyte injections by injecting the regeneration solution to remove any bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Uptake Analysis (Flow Cytometry)

This protocol describes a general method for quantifying the cellular uptake of a fluorescently labeled tri-GalNAc conjugate.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Fluorescently labeled tri-GalNAc conjugate

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Culture: HepG2 cells are cultured to an appropriate confluency in a multi-well plate.

-

Treatment: The cells are incubated with varying concentrations of the fluorescently labeled tri-GalNAc conjugate for a defined period.

-

Cell Harvesting: The cells are washed with PBS, detached from the plate using trypsin-EDTA, and collected by centrifugation.

-

Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: The cell suspension is analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured, providing a quantitative measure of cellular uptake.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is calculated for each treatment condition.

Western Blot Analysis of EGFR Degradation by LYTACs

This protocol details the steps to assess the degradation of the Epidermal Growth Factor Receptor (EGFR) mediated by a tri-GalNAc conjugated Lysosome-Targeting Chimera (LYTAC).

Materials:

-

Hepatocyte cell line expressing EGFR (e.g., Hep3B)

-

EGFR-targeting tri-GalNAc-LYTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-loading control e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Cells are treated with the EGFR-targeting tri-GalNAc-LYTAC at various concentrations and for different time points.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with lysis buffer.

-

Protein Quantification: The protein concentration of the cell lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred to a membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary anti-EGFR antibody.

-

The membrane is washed and then incubated with the HRP-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an ECL substrate and an imaging system.

-

Analysis: The intensity of the EGFR band is quantified and normalized to the loading control to determine the extent of protein degradation.

Conclusion

Tri-GalNAc ligands represent a powerful and clinically validated platform for the targeted delivery of therapeutics to the liver. Their fundamental properties, particularly the multivalency-driven high-affinity binding to the ASGPR and subsequent rapid endocytosis, enable efficient and specific uptake by hepatocytes. This technical guide has provided a comprehensive overview of the core characteristics of tri-GalNAc ligands, from their chemical structure and synthesis to their pharmacokinetic profile and the experimental methodologies used for their evaluation. A thorough understanding of these fundamental principles is essential for the continued development and optimization of novel hepatocyte-targeted therapies that hold immense promise for treating a wide range of liver diseases.

References

- 1. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Power of Three: A Technical Guide to Tri-GalNAc in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of therapeutic agents to specific cells and tissues remains a paramount challenge in drug development. Off-target effects and insufficient drug concentration at the site of action can limit efficacy and lead to adverse events. The tri-antennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a groundbreaking solution for targeted drug delivery, particularly to hepatocytes. This in-depth technical guide explores the core function of tri-GalNAc, its mechanism of action, and its application in delivering a range of therapeutic modalities. We provide a comprehensive overview of the underlying biology, quantitative data on its efficacy, detailed experimental protocols, and visual representations of key processes to empower researchers in this exciting field.

The Tri-GalNAc Targeting Moiety: A Key to the Liver

The tri-GalNAc targeting moiety is a synthetic cluster of three N-acetylgalactosamine sugar residues. This trivalent configuration is crucial for high-affinity binding to the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2][3] This specificity makes the tri-GalNAc ligand an ideal "homing device" for delivering drugs directly to the liver, thereby minimizing exposure to other tissues and enhancing the therapeutic index.

Mechanism of Action: ASGPR-Mediated Endocytosis

The journey of a tri-GalNAc-conjugated drug from administration to its intracellular target is a highly efficient and specific process orchestrated by ASGPR-mediated endocytosis.[4][5]

-

Binding: The tri-GalNAc ligand on the drug conjugate binds with high avidity to the ASGPR on the hepatocyte surface. The trivalent arrangement of the GalNAc residues leads to a significant increase in binding affinity compared to monovalent or divalent ligands.

-

Internalization: Upon binding, the ASGPR-ligand complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an endosome.

-

Dissociation and Trafficking: Inside the acidic environment of the endosome, the tri-GalNAc conjugate dissociates from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand uptake.

-

Payload Release: The therapeutic payload, such as a small interfering RNA (siRNA) or an antisense oligonucleotide (ASO), is released from the endosome into the cytoplasm. The exact mechanism of this endosomal escape is still under investigation but is a critical step for the drug to reach its intracellular target.

-

Therapeutic Action: Once in the cytoplasm, the therapeutic agent can engage with its target, for instance, by mediating the degradation of a specific messenger RNA (mRNA) in the case of siRNAs and ASOs.

Quantitative Data on Tri-GalNAc-Mediated Delivery

The efficacy of tri-GalNAc as a targeting ligand is supported by a wealth of quantitative data from preclinical and clinical studies. These data consistently demonstrate enhanced potency, favorable pharmacokinetics, and a wider therapeutic window for tri-GalNAc-conjugated drugs.

Binding Affinity to ASGPR

The affinity of GalNAc ligands for the ASGPR is highly dependent on their valency. Trivalent presentation of GalNAc residues dramatically increases the binding affinity compared to monovalent forms.

| Ligand Type | Dissociation Constant (Kd) | Reference |

| Monovalent GalNAc | ~8 µM | |

| Trivalent GalNAc | ~1-10 nM |

Table 1: Binding affinities of GalNAc ligands to the asialoglycoprotein receptor (ASGPR).

In Vivo Potency and Efficacy

Conjugation of therapeutic oligonucleotides, such as siRNAs and ASOs, to tri-GalNAc has been shown to significantly enhance their potency in vivo. This allows for lower and less frequent dosing to achieve the desired therapeutic effect.

| Therapeutic Modality | Potency Enhancement (vs. Unconjugated) | Animal Model | Target Gene | Reference |

| Antisense Oligonucleotide (ASO) | 6-10 fold | Mouse | Various hepatic targets | |

| Antisense Oligonucleotide (ASO) | ~30-fold in clinic | Human | Various hepatic targets | |

| Small Interfering RNA (siRNA) | >10 fold | Mouse | Factor VII |

Table 2: In vivo potency enhancement of tri-GalNAc conjugated oligonucleotides.

Pharmacokinetic Properties

Tri-GalNAc conjugation profoundly alters the pharmacokinetic profile of oligonucleotides, leading to rapid and efficient delivery to the liver following subcutaneous administration.

| Pharmacokinetic Parameter | Unconjugated Oligonucleotide | Tri-GalNAc Conjugated Oligonucleotide | Reference |

| Absorption (Subcutaneous) | Slower and less complete | Rapid (Tmax ~2-4 hours) | |

| Distribution | Broad tissue distribution | Predominantly to the liver (>90%) | |

| Plasma Clearance | Slower | Rapid |

Table 3: Comparison of pharmacokinetic properties of unconjugated and tri-GalNAc conjugated oligonucleotides.

Experimental Protocols

Reproducible and robust experimental protocols are essential for the successful development and evaluation of tri-GalNAc-conjugated therapeutics. This section provides detailed methodologies for key experiments.

Synthesis of Tri-GalNAc Phosphoramidite

The synthesis of a tri-GalNAc phosphoramidite building block is a critical first step for the solid-phase synthesis of conjugated oligonucleotides.

Materials:

-

Commercially available tri-GalNAc-C3-amine linker

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Silica gel for column chromatography

Protocol:

-

Dissolve the tri-GalNAc-C3-amine linker in anhydrous DCM.

-

Add DIPEA to the solution and cool to 0°C.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding anhydrous acetonitrile.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure tri-GalNAc phosphoramidite.

-

Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Conjugation of Tri-GalNAc to an Oligonucleotide

This protocol describes the incorporation of the tri-GalNAc moiety at the 3'-end of an siRNA sense strand using solid-phase synthesis.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the siRNA sense strand.

-

Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution).

-

Tri-GalNAc phosphoramidite.

-

Automated DNA/RNA synthesizer.

-

Ammonium hydroxide/methylamine (AMA) solution for deprotection and cleavage.

-

HPLC for purification.

Protocol:

-

Perform the solid-phase synthesis of the siRNA sense strand on the CPG support using the automated synthesizer according to standard protocols.

-

For the final coupling step at the 3'-end, use the synthesized tri-GalNAc phosphoramidite instead of a standard nucleoside phosphoramidite.

-

After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate groups by treating with AMA solution at 65°C for 15-30 minutes.

-

Evaporate the AMA solution to dryness.

-

Resuspend the crude tri-GalNAc-siRNA sense strand in sterile, nuclease-free water.

-

Purify the conjugate using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

-

Verify the purity and identity of the final product by mass spectrometry and analytical HPLC.

-

Anneal the purified tri-GalNAc-siRNA sense strand with the complementary antisense strand to form the final siRNA duplex.

In Vitro Hepatocyte Uptake Assay

This assay evaluates the efficiency of ASGPR-mediated uptake of tri-GalNAc conjugates into primary hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes.

-

Hepatocyte culture medium.

-

Collagen-coated cell culture plates.

-

Fluorescently labeled tri-GalNAc-conjugated oligonucleotide and a non-conjugated control.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Fluorometer or fluorescence microscope.

Protocol:

-

Thaw and plate the primary human hepatocytes on collagen-coated plates according to the supplier's instructions.

-

Allow the cells to attach and form a monolayer for 24-48 hours.

-

Prepare different concentrations of the fluorescently labeled tri-GalNAc conjugate and the unconjugated control in hepatocyte culture medium.

-

Aspirate the medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

-

To determine non-specific uptake, include a control group incubated at 4°C.

-

After incubation, wash the cells three times with ice-cold PBS to remove unbound compound.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence intensity of the cell lysates using a fluorometer.

-

Alternatively, visualize the cellular uptake using fluorescence microscopy.

-

Quantify the amount of internalized conjugate by comparing the fluorescence signal to a standard curve.

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a typical in vivo study to assess the efficacy of a tri-GalNAc-siRNA conjugate in a mouse model.

Materials:

-

C57BL/6 mice (or a relevant transgenic mouse model).

-

Tri-GalNAc-siRNA conjugate targeting a specific hepatic gene (e.g., Factor VII).

-

Saline solution for injection.

-

Anesthesia.

-

Blood collection supplies.

-

Tissue collection and preservation reagents (e.g., RNAlater, liquid nitrogen).

-

qRT-PCR reagents for gene expression analysis.

-

ELISA kit for protein level analysis.

Protocol:

-

Acclimate the mice to the housing conditions for at least one week.

-

Divide the mice into treatment groups (e.g., vehicle control, different doses of the tri-GalNAc-siRNA).

-

Administer the tri-GalNAc-siRNA or vehicle to the mice via subcutaneous injection.

-

At predetermined time points after administration (e.g., 3, 7, 14, and 28 days), collect blood samples via retro-orbital or tail vein bleeding.

-

At the end of the study, euthanize the mice and collect the liver tissue.

-

Process the blood samples to obtain serum or plasma.

-

Analyze the serum/plasma for the levels of the target protein (e.g., Factor VII) using an ELISA kit.

-

Isolate total RNA from the liver tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.

-

Analyze the data to determine the dose-dependent reduction in target mRNA and protein levels and the duration of the effect.

Logical Relationship of the Tri-GalNAc Delivery System

The success of the tri-GalNAc drug delivery system is built upon a series of interconnected principles and components that work in concert to achieve targeted and effective therapy.

Conclusion

The tri-GalNAc-mediated targeted drug delivery platform represents a paradigm shift in the development of therapies for liver diseases. Its high specificity, efficiency, and the resulting improvement in the therapeutic index have led to the successful clinical development and approval of several oligonucleotide-based medicines. This technical guide provides a solid foundation for researchers and drug developers to understand and apply this powerful technology. The detailed protocols and quantitative data presented herein should serve as a valuable resource for advancing the next generation of liver-targeted therapeutics. As our understanding of the endosomal escape mechanism deepens and new therapeutic modalities are explored, the applications of tri-GalNAc are poised to expand even further, offering hope for patients with a wide range of liver-associated disorders.

References

- 1. PlumX [plu.mx]

- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. | Semantic Scholar [semanticscholar.org]

- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

Tri-GalNAc Biotin: A Technical Guide to Investigating Lysosomal Targeting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of tri-GalNAc biotin as a powerful tool for studying and exploiting the lysosomal targeting pathway in hepatocytes. Leveraging the high-affinity interaction between the triantennary N-acetylgalactosamine (tri-GalNAc) ligand and the asialoglycoprotein receptor (ASGPR), this molecule facilitates the efficient delivery of conjugated cargo to the lysosome for degradation. This guide provides a comprehensive overview of the underlying mechanism, quantitative data from key studies, and detailed experimental protocols to enable researchers to effectively utilize this technology.

Mechanism of Action: ASGPR-Mediated Endocytosis and Lysosomal Trafficking

The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor predominantly and abundantly expressed on the surface of hepatocytes, with estimates of up to 500,000 copies per cell.[1][2] Its primary physiological function is to recognize, internalize, and clear circulating asialoglycoproteins (glycoproteins with terminal galactose or N-acetylgalactosamine residues) from the bloodstream.[3][4] This process of receptor-mediated endocytosis is highly efficient, with a rapid recycling rate of the receptor (approximately 15 minutes).[2]

The tri-GalNAc moiety serves as a high-affinity ligand for ASGPR. When a molecule, such as biotin, is conjugated to tri-GalNAc, it can hijack this natural pathway. The binding of the tri-GalNAc-biotin conjugate to ASGPR on the hepatocyte surface triggers clathrin-mediated endocytosis. The resulting endosome then traffics through the cytoplasm and fuses with the lysosome. The acidic environment of the lysosome facilitates the dissociation of the ligand-receptor complex, and the cargo (in this case, anything bound to the biotin) is released for degradation by lysosomal enzymes. The ASGPR, now free from its ligand, is recycled back to the cell surface, ready to bind to more ligands.

This targeted delivery system has significant implications for therapeutic development, particularly for lysosomal targeting chimeras (LYTACs), which aim to degrade extracellular and membrane-associated proteins.

Quantitative Data on Cellular Uptake

The efficiency of this compound-mediated uptake has been quantified in several studies. The following tables summarize key findings, providing a comparative overview of uptake under different conditions.

Table 1: Cellular Uptake of NeutrAvidin-650 Mediated by this compound in HepG2 Cells

| Time (hours) | Treatment | Relative Fluorescence Units (RFU) |

| 1 | NA-650 (500 nM) + this compound (2 µM) | ~1500 |

| 2 | NA-650 (500 nM) + this compound (2 µM) | ~2500 |

| 4 | NA-650 (500 nM) + this compound (2 µM) | ~4000 |

| 4 | NA-650 (500 nM) alone | No significant increase |

| 4 | NA-650 (500 nM) + tri-GalNAc-CO₂H (2 µM) | No significant increase |

Data extracted from An, et al. (2021), ACS Central Science. This table demonstrates the time-dependent uptake of fluorescently labeled NeutrAvidin (NA-650) in the presence of this compound. The negative controls (NA-650 alone and NA-650 with a non-biotinylated tri-GalNAc analog) show no significant uptake, highlighting the specificity of the biotin-mediated delivery.

Table 2: Inhibition of this compound-Mediated Uptake by a Competing Ligand

| Competitor (tri-GalNAc-CO₂H) Concentration (µM) | NA-650 (500 nM) + this compound (2 µM) Uptake (RFU) |

| 0 | ~4000 |

| 1 | ~3000 |

| 5 | ~2000 |

| 10 | ~1500 |

| 20 | ~1000 |

Data extracted from An, et al. (2021), ACS Central Science. This table illustrates the competitive inhibition of NA-650 uptake by increasing concentrations of a non-biotinylated tri-GalNAc analog, confirming that the uptake is mediated by the interaction with ASGPR.

Table 3: Cell-Type Specificity of this compound-Mediated Uptake

| Cell Line | Receptor Expression | NA-650 (500 nM) + this compound (2 µM) Uptake (RFU) after 16h |

| HepG2 | ASGPR-positive | ~8000 |

| Huh7 | ASGPR-positive | ~6000 |

| A549 | ASGPR-negative | No significant increase |

Data extracted from An, et al. (2021), ACS Central Science. This table demonstrates the specificity of this compound for liver cells expressing ASGPR.

Experimental Protocols

The following are detailed methodologies for key experiments involved in studying this compound-mediated lysosomal targeting, based on published research.

Protocol 1: Cell Culture

-

Cell Lines:

-

HepG2 (human liver cancer cell line, ASGPR-positive)

-

Huh7 (human liver cancer cell line, ASGPR-positive)

-

A549 (human lung cancer cell line, ASGPR-negative)

-

-

Culture Medium:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1% sodium pyruvate, 1% HEPES, and 1% penicillin/streptomycin.

-

-

Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

Protocol 2: NeutrAvidin Uptake Assay

-

Cell Seeding:

-

Seed 45,000 cells per well in a 96-well cell culture plate in 100 µL of complete culture medium.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare a solution of fluorescently labeled NeutrAvidin (e.g., NA-650) at a final concentration of 500 nM and this compound at a final concentration of 2 µM in complete culture medium.

-

For control wells, prepare solutions with NA-650 alone or NA-650 with a negative control compound (e.g., tri-GalNAc-CO₂H).

-

Remove the existing medium from the cells and add 100 µL of the treatment solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C for the desired time points (e.g., 1, 2, 4, 16 hours).

-

-

Washing:

-

After incubation, aspirate the treatment solution.

-

Wash the cells three times with 200 µL of phosphate-buffered saline (PBS) per well to remove any unbound fluorescent protein.

-

-

Quantification:

-

Add 100 µL of PBS to each well.

-

Measure the intracellular fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Protocol 3: Confocal Microscopy for Lysosomal Colocalization

-

Cell Seeding:

-

Seed 250,000 cells per well in a 24-well plate containing sterile glass coverslips.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Treat the cells with 500 nM NA-650 and 2 µM this compound in complete culture medium for 18 hours.

-

-

Lysosomal Staining:

-

During the last 30 minutes of incubation, add a lysosomal staining dye (e.g., LysoTracker Green) to the medium according to the manufacturer's instructions.

-

-

Nuclear Staining and Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei with a nuclear stain (e.g., Hoechst 33342) for 10 minutes.

-

-

Mounting and Imaging:

-

Wash the coverslips three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorophores used (e.g., red for NA-650, green for LysoTracker, and blue for Hoechst).

-

Analyze the images for colocalization of the red and green signals, which indicates the presence of the NeutrAvidin in the lysosomes.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: ASGPR-mediated endocytosis and lysosomal targeting pathway.

Caption: General experimental workflow for studying this compound-mediated uptake.

References

- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trafficking of asialoglycoproteins and the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Gateway to Hepatocytes: A Technical Guide to Tri-GalNAc Biotin in Liver Cell Research

For researchers, scientists, and drug development professionals, this in-depth guide explores the foundational studies utilizing tri-GalNAc biotin for targeted delivery to liver cells. We delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways that govern this efficient uptake mechanism.

The triantennary N-acetylgalactosamine (tri-GalNAc) moiety has emerged as a powerful tool for liver-specific targeting due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2] When conjugated with biotin, tri-GalNAc serves as a versatile adapter molecule, enabling the delivery of a wide range of biotinylated cargo, from small molecules to large proteins, into liver cells. This guide summarizes the key findings from preliminary studies, providing a comprehensive resource for designing and interpreting experiments in this field.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data from foundational studies on this compound-mediated uptake in liver cells.

Table 1: Cellular Uptake of NeutrAvidin-650 (NA-650) in HepG2 Cells

| Treatment Condition | Concentration | Incubation Time | Cellular Uptake (Fluorescence Intensity) |

| NA-650 alone | 500 nM | 4 h | No significant increase |

| NA-650 + tri-GalNAc-biotin | 500 nM + 2 µM | 4 h | Time-dependent increase |

| NA-650 + tri-GalNAc-CO₂H (negative control) | 500 nM + 2 µM | 4 h | No significant increase |

Data compiled from studies demonstrating that tri-GalNAc-biotin is essential for the uptake of NeutrAvidin.[3][4][5]

Table 2: Inhibition of tri-GalNAc-biotin Mediated Uptake

| Cell Line | Treatment | Inhibitor | Result |

| HepG2 | NA-650 (500 nM) + tri-GalNAc-biotin (2 µM) | tri-GalNAc-CO₂H | Inhibition of internalization |

| HepG2 | NA-650 (500 nM) + tri-GalNAc-biotin (2 µM) | ASGPR siRNA | Dramatically impeded internalization |

These results confirm that the uptake is specifically mediated by ASGPR.

Table 3: Comparison of Cellular Uptake Across Different Cell Lines

| Cell Line | ASGPR Expression | Uptake of NA-650 with tri-GalNAc-biotin |

| HepG2 | High | High |

| Huh7 | High | High |

| A549 | Low/Negative | No significant uptake |

This data highlights the liver-specific targeting capabilities of tri-GalNAc conjugates.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Culture and Maintenance

-

Cell Lines:

-

HepG2 (human liver hepatocellular carcinoma) and Huh7 (human liver hepatocellular carcinoma) cells are used as ASGPR-positive models.

-

A549 (human lung carcinoma) cells can be used as an ASGPR-negative control.

-

-

Culture Media:

-

Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Incubation Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cellular Uptake Assay

-

Cell Plating: Seed HepG2, Huh7, or A549 cells in 96-well or 24-well plates and allow them to adhere overnight.

-

Treatment:

-

Replace the culture medium with fresh media.

-

Add fluorescently labeled NeutrAvidin (e.g., NA-650) to a final concentration of 500 nM.

-

Concurrently, add tri-GalNAc-biotin to a final concentration of 2 µM.

-

Include control groups with NA-650 alone and NA-650 with a non-biotinylated tri-GalNAc control (e.g., tri-GalNAc-CO₂H).

-

-

Incubation: Incubate the cells for various time points (e.g., 4, 6, 16, or 18 hours).

-

Measurement:

-

Wash the cells with Phosphate-Buffered Saline (PBS) to remove extracellular fluorescence.

-

Measure the intracellular fluorescence intensity using a plate reader.

-

ASGPR Knockdown using siRNA

-

Transfection:

-

Treat HepG2 cells with siRNA specifically targeting ASGPR or a non-targeting control siRNA.

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the receptor.

-

Uptake Assay: Perform the cellular uptake assay as described above to assess the impact of ASGPR knockdown on the internalization of the NA-650/tri-GalNAc-biotin complex.

Confocal Microscopy for Lysosomal Colocalization

-

Cell Preparation: Plate HepG2 cells on glass-bottom dishes suitable for microscopy.

-

Treatment: Treat the cells with NA-650 (500 nM) and tri-GalNAc-biotin (2 µM) for approximately 18 hours.

-

Staining:

-

In the final hours of incubation, add a lysosomal marker such as LysoTracker Green to the media.

-

After incubation, wash the cells with PBS and stain the nuclei with a fluorescent dye like Hoechst 33342.

-

-

Imaging:

-

Visualize the cells using a confocal microscope.

-

Capture images in the respective channels for NA-650 (red), lysosomes (green), and nuclei (blue).

-

Merge the images to observe the colocalization of NA-650 with lysosomes, which will appear as yellow puncta.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental processes involved in the study of this compound in liver cells.

Caption: ASGPR-mediated endocytosis of this compound and its cargo.

Caption: Workflow for a cellular uptake assay.

Caption: Logical workflow for validating ASGPR's role via siRNA.

References

- 1. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sussex-research.com [sussex-research.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tri-GalNAc Biotin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tri-GalNAc biotin in cell culture experiments. The trivalent N-acetylgalactosamine (tri-GalNAc) moiety serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specific interaction facilitates the targeted delivery and uptake of biotinylated molecules into liver cells, making this compound a valuable tool for a range of applications in liver-focused research and drug development.[][2][3]

The biotin group allows for versatile conjugation with streptavidin or neutravidin, which can be linked to various cargos such as fluorescent probes, proteins, or therapeutic agents.[][4] This system is instrumental in studying receptor-mediated endocytosis, lysosomal trafficking, and the targeted degradation of extracellular proteins through methodologies like LYTAC (Lysosome-Targeting Chimera).

Key Applications:

-

Targeted Delivery to Hepatocytes: Facilitates the specific delivery of molecules to liver cells expressing ASGPR.

-

ASGPR-Mediated Endocytosis Studies: Enables the investigation of the cellular uptake mechanisms mediated by the asialoglycoprotein receptor.

-

Lysosomal Trafficking and Degradation: Allows for the study of the trafficking of extracellular proteins to lysosomes for degradation.

-

Competitive Binding Assays: Used to determine the binding specificity and affinity of other ligands to ASGPR.

-

Drug Delivery System Development: Serves as a critical component in the design of liver-targeting drug conjugates.

Quantitative Data Summary

The following tables summarize key quantitative parameters for experiments using this compound, derived from published research.

Table 1: Recommended Reagent Concentrations for In Vitro Assays

| Reagent | Cell Line | Concentration Range | Application | Reference |

| This compound | HepG2 | 2 µM | Cellular Uptake of NeutrAvidin | Zhou Y, et al. 2021 |

| Fluorescently Labeled NeutrAvidin | HepG2 | 500 nM | Cellular Uptake Assay | Zhou Y, et al. 2021 |

| tri-GalNAc-COOH (Negative Control) | HepG2 | 2 µM | Competitive Inhibition | Zhou Y, et al. 2021 |

| Leupeptin (Lysosomal Inhibitor) | HepG2 | 0.1 mg/mL | Degradation Inhibition Assay | Zhou Y, et al. 2021 |

Table 2: Typical Incubation Times for Cellular Assays

| Assay Type | Cell Line | Incubation Time | Purpose | Reference |

| Cellular Uptake | HepG2 | 4 - 6 hours | Initial assessment of internalization | Zhou Y, et al. 2021 |

| Time-Dependent Uptake | HepG2 | 0 - 20 hours | To determine uptake kinetics | R&D Systems |

| Lysosomal Colocalization | HepG2 | 18 hours | Visualization of trafficking to lysosomes | Zhou Y, et al. 2021 |

| Protein Degradation | HepG2 | 48 hours | Assessment of target protein degradation | Zhou Y, et al. 2021 |

Experimental Protocols

Protocol 1: ASGPR-Mediated Cellular Uptake of a Fluorescently Labeled Cargo Protein

This protocol describes how to assess the uptake of a fluorescently labeled protein (e.g., NeutrAvidin-650) into hepatocytes mediated by this compound.

Materials:

-

HepG2 cells (or other ASGPR-expressing cell line)

-

A549 cells (or other ASGPR-negative cell line for negative control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Fluorescently labeled NeutrAvidin (e.g., NA-650)

-

tri-GalNAc-COOH (for competition/negative control)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: The day before the experiment, seed HepG2 and A549 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Preparation of Reagents: Prepare stock solutions of this compound, fluorescently labeled NeutrAvidin, and tri-GalNAc-COOH in a suitable solvent (e.g., DMSO or water). On the day of the experiment, dilute the reagents to the desired final concentrations in cell culture medium.

-

Treatment of Cells:

-

Remove the old medium from the cells.

-

Add the medium containing the experimental reagents to the respective wells:

-

Test Group: Medium with 2 µM this compound and 500 nM fluorescently labeled NeutrAvidin.

-

Negative Control 1 (No Ligand): Medium with 500 nM fluorescently labeled NeutrAvidin only.

-

Negative Control 2 (Competition): Medium with 2 µM tri-GalNAc-COOH and 500 nM fluorescently labeled NeutrAvidin.

-

Negative Control 3 (No ASGPR): Treat A549 cells with the same conditions as the Test Group.

-

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4 hours.

-

Washing: After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS to remove any unbound fluorescent protein.

-

Fluorescence Measurement: Add a suitable volume of PBS or a cell lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Compare the fluorescence intensity between the different groups. A significantly higher fluorescence in the Test Group compared to the control groups in HepG2 cells, and low fluorescence in A549 cells, indicates ASGPR-mediated uptake.

Protocol 2: Visualization of Lysosomal Trafficking using Confocal Microscopy

This protocol details the steps to visualize the colocalization of the internalized cargo with lysosomes.

Materials:

-

HepG2 cells

-

Glass-bottom confocal dishes or chamber slides

-

This compound

-

Fluorescently labeled NeutrAvidin (with a fluorophore resistant to low pH, e.g., Alexa Fluor 647)

-

Lysosomal staining dye (e.g., LysoTracker Green)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Formaldehyde or paraformaldehyde for fixing

-

PBS

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HepG2 cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

-

Treatment: Treat the cells with 2 µM this compound and 500 nM fluorescently labeled NeutrAvidin in cell culture medium.

-

Incubation: Incubate the cells for 18 hours at 37°C.

-

Lysosomal and Nuclear Staining:

-